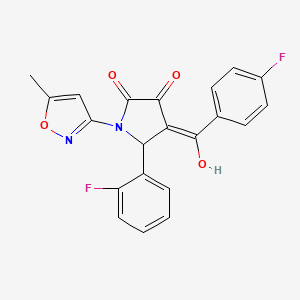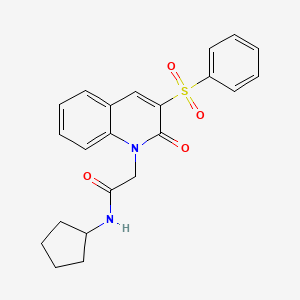![molecular formula C11H17NO B2945805 (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine CAS No. 2248174-12-9](/img/structure/B2945805.png)
(2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine, also known as MEM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MEM belongs to the class of phenethylamines and has been studied for its effects on the central nervous system.
Wirkmechanismus
The exact mechanism of action of (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine is not fully understood, but it is believed to work through the modulation of neurotransmitter systems in the brain. Specifically, (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine has been shown to increase the levels of dopamine and serotonin in certain brain regions, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter systems, (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the expression of certain neurotrophic factors, which may contribute to its neuroprotective effects. Additionally, (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine has been shown to have anti-inflammatory effects, which may be relevant to its potential therapeutic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine in lab experiments is that it has been shown to have relatively low toxicity and side effects in animal models. Additionally, its effects on neurotransmitter systems are well-characterized, which may make it a useful tool for studying these systems. However, one limitation is that (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Zukünftige Richtungen
There are several potential future directions for research on (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine. One area of interest is its potential as a treatment for drug addiction, as preclinical studies have shown promising results. Additionally, there may be potential for (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine in the treatment of other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine.
Synthesemethoden
(2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine can be synthesized through several methods, including the reduction of 3-(methoxymethyl)phenylacetone with a reducing agent such as sodium borohydride. Another method involves the reductive amination of 3-(methoxymethyl)phenylacetone with ammonia and a reducing agent such as sodium cyanoborohydride.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine has been studied for its potential therapeutic properties, particularly in the treatment of depression, anxiety, and addiction. In preclinical studies, (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine has been shown to have antidepressant and anxiolytic effects. Additionally, (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine has been studied for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
(2S)-2-[3-(methoxymethyl)phenyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(7-12)11-5-3-4-10(6-11)8-13-2/h3-6,9H,7-8,12H2,1-2H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICSSAVKJBVFQD-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC(=C1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC=CC(=C1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4,7,8-Trimethyl-1,3-dioxo-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2945724.png)
![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2945729.png)

![ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2945732.png)
![2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol](/img/structure/B2945733.png)
![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2945735.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B2945737.png)

![N-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2945740.png)
![5-Chloro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2945741.png)
![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylmethyl]quinazolin-4-one](/img/structure/B2945742.png)
